Benzothiazole, 2,3-dihydro-2,2-dimethyl-
Overview
Description
Benzothiazole, 2,3-dihydro-2,2-dimethyl- is a heterocyclic compound that features a benzene ring fused to a thiazole ring. This compound is part of the larger benzothiazole family, which is known for its diverse applications in various fields such as medicinal chemistry, materials science, and industrial chemistry .
Preparation Methods
The synthesis of benzothiazole, 2,3-dihydro-2,2-dimethyl- can be achieved through several methods. One common synthetic route involves the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions . Another method includes the cyclization of thioamides or the use of carbon dioxide as a raw material . Industrial production often employs microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction time .
Chemical Reactions Analysis
Benzothiazole, 2,3-dihydro-2,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, often using reagents like bromine or chlorine.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
Benzothiazole, 2,3-dihydro-2,2-dimethyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzothiazole, 2,3-dihydro-2,2-dimethyl- varies depending on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins . The pathways involved can include the inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Benzothiazole, 2,3-dihydro-2,2-dimethyl- can be compared with other similar compounds such as:
1,3-Benzothiazole: This is the parent compound and is less substituted compared to 2,3-dihydro-2,2-dimethyl- benzothiazole.
2-Mercaptobenzothiazole: Known for its use in rubber vulcanization, it has a thiol group that provides different reactivity.
Benzoxazole: This compound substitutes an oxygen atom for the sulfur atom in the thiazole ring, leading to different chemical properties.
The uniqueness of benzothiazole, 2,3-dihydro-2,2-dimethyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2,2-dimethyl-3H-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NS/c1-9(2)10-7-5-3-4-6-8(7)11-9/h3-6,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAZKOYYAWJGJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC2=CC=CC=C2S1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80289790 | |
Record name | benzothiazole, 2,3-dihydro-2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80289790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25111-89-1 | |
Record name | NSC77912 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77912 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC64152 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64152 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | benzothiazole, 2,3-dihydro-2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80289790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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